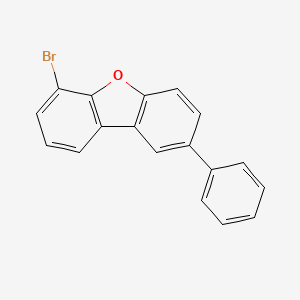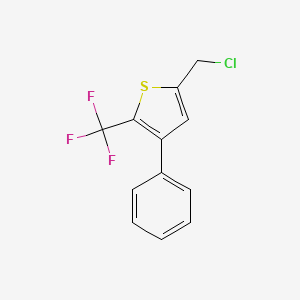
(3,4-Dichlorophenethyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Dichlorophenethyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenethyl group substituted with chlorine atoms at the 3 and 4 positions. This compound is part of the larger class of boronic acids, which are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
準備方法
Synthetic Routes and Reaction Conditions
The primary method for synthesizing (3,4-Dichlorophenethyl)boronic acid involves the hydroboration of an appropriate alkene or alkyne precursor. This process typically includes the addition of a boron-hydrogen bond across the carbon-carbon multiple bond, followed by oxidation to yield the boronic acid. Another common method is the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate, under low-temperature conditions to prevent over-alkylation .
Industrial Production Methods
Industrial production of boronic acids, including this compound, often employs large-scale hydroboration processes. These methods are optimized for high yield and purity, utilizing catalysts and controlled reaction environments to ensure consistent product quality .
化学反応の分析
Types of Reactions
(3,4-Dichlorophenethyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of boranes.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent oxidation .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while oxidation reactions yield boronic esters or borates .
科学的研究の応用
(3,4-Dichlorophenethyl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (3,4-Dichlorophenethyl)boronic acid primarily involves its ability to form covalent bonds with target molecules. In cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of new carbon-carbon bonds. In biological applications, the boronic acid group can interact with diols and other nucleophilic groups, forming reversible covalent complexes that are useful in sensing and molecular recognition .
類似化合物との比較
Similar Compounds
- Phenylboronic acid
- (3,4-Difluorophenethyl)boronic acid
- (3,4-Dimethoxyphenethyl)boronic acid
Uniqueness
(3,4-Dichlorophenethyl)boronic acid is unique due to the presence of chlorine atoms at the 3 and 4 positions on the phenethyl group. This substitution can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable reagent in specific synthetic applications .
特性
分子式 |
C8H9BCl2O2 |
|---|---|
分子量 |
218.87 g/mol |
IUPAC名 |
2-(3,4-dichlorophenyl)ethylboronic acid |
InChI |
InChI=1S/C8H9BCl2O2/c10-7-2-1-6(5-8(7)11)3-4-9(12)13/h1-2,5,12-13H,3-4H2 |
InChIキー |
SDZPETLZRADZJG-UHFFFAOYSA-N |
正規SMILES |
B(CCC1=CC(=C(C=C1)Cl)Cl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Octyl-1,3-di(thiophen-2-yl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B13978635.png)


![6-Methyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13978657.png)



![6-Chloroimidazo[1,2-a]pyridine-8-methanol](/img/structure/B13978681.png)
![Benzo[h]quinoline-4-carbonitrile](/img/structure/B13978688.png)



![Methyl 2-{[(3-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B13978731.png)
